4-Cyclohexyloxy-3,5-difluorophenylZinc bromide
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Overview
Description
4-Cyclohexyloxy-3,5-difluorophenylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyloxy-3,5-difluorophenylzinc bromide typically involves the reaction of 4-cyclohexyloxy-3,5-difluorophenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-Cyclohexyloxy-3,5-difluorophenyl bromide+Zn→4-Cyclohexyloxy-3,5-difluorophenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-purity zinc and rigorous control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyloxy-3,5-difluorophenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It can also participate in other types of reactions, such as addition and reduction, depending on the reagents and conditions used.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as tetrahydrofuran or dimethylformamide.
Addition Reactions: Aldehydes or ketones in the presence of a catalyst.
Reduction Reactions: Hydrogen gas or hydride donors like sodium borohydride.
Major Products
The major products formed from these reactions are typically biaryl compounds in the case of Suzuki-Miyaura coupling, alcohols from addition reactions with carbonyl compounds, and reduced aromatic compounds from reduction reactions.
Scientific Research Applications
4-Cyclohexyloxy-3,5-difluorophenylzinc bromide is widely used in scientific research for the synthesis of complex organic molecules. Its applications include:
Chemistry: Synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology: Development of bioactive molecules and probes for biological studies.
Medicine: Creation of drug candidates and intermediates for medicinal chemistry.
Industry: Production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which 4-cyclohexyloxy-3,5-difluorophenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts in cross-coupling reactions, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium-catalyzed cross-coupling reactions.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluorophenylzinc bromide
- 4-Cyclohexyloxy-3-fluorophenylzinc bromide
- 3-Cyclohexyloxy-4,5-difluorophenylzinc bromide
Uniqueness
4-Cyclohexyloxy-3,5-difluorophenylzinc bromide is unique due to the presence of both cyclohexyloxy and difluoro substituents, which enhance its reactivity and selectivity in cross-coupling reactions. The combination of these substituents allows for the synthesis of highly functionalized biaryl compounds with improved properties compared to those synthesized using similar compounds .
Properties
Molecular Formula |
C12H13BrF2OZn |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
bromozinc(1+);2-cyclohexyloxy-1,3-difluorobenzene-5-ide |
InChI |
InChI=1S/C12H13F2O.BrH.Zn/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9;;/h7-9H,1-3,5-6H2;1H;/q-1;;+2/p-1 |
InChI Key |
HIBHNCNHZZQOOB-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=[C-]C=C2F)F.[Zn+]Br |
Origin of Product |
United States |
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